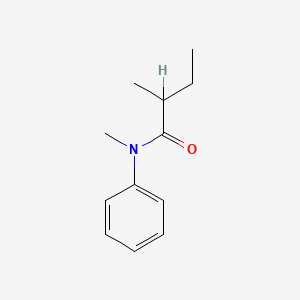

N,2-dimethyl-N-phenylbutanamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The IUPAC name accurately reflects the structural components of this molecule, where the butanamide backbone serves as the parent chain with specific substitution patterns. The nomenclature indicates the presence of two methyl groups: one attached to the nitrogen atom (N-methyl) and another positioned at the second carbon of the butyl chain (2-methyl). Additionally, a phenyl group is attached to the nitrogen atom, completing the N-phenyl designation.

The systematic identification process involves recognizing the primary functional group as an amide, derived from butanoic acid through formal condensation with a substituted amine. The compound exhibits tertiary amide characteristics due to the presence of two substituents on the nitrogen atom: a methyl group and a phenyl ring. This structural arrangement significantly influences the compound's chemical behavior and distinguishes it from primary and secondary amide derivatives.

The nomenclature system also accommodates alternative naming conventions, including the designation as a butyramide derivative with specific substitution patterns. This flexibility in naming reflects the compound's structural complexity and provides multiple pathways for chemical identification and classification within organic chemistry databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₇NO, representing a precise atomic composition that defines its chemical identity. This formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| Exact Mass | 191.13100 | |

| Monoisotopic Mass | 191.13046 |

The molecular weight calculation yields 191.27 grams per mole, providing essential information for stoichiometric calculations and analytical applications. This mass value represents the sum of atomic masses for all constituent atoms, calculated using standard atomic weight values. The exact mass determination at 191.13100 daltons offers higher precision for mass spectrometric analyses and structural confirmation studies.

The atomic composition analysis reveals a carbon-to-hydrogen ratio characteristic of organic compounds with moderate saturation levels. The presence of a single nitrogen and oxygen atom confirms the amide functional group, while the carbon count indicates a substantial organic framework capable of diverse intermolecular interactions.

Structural Isomerism and Tautomeric Considerations

This compound exists within a complex landscape of structural isomers that share the same molecular formula but exhibit different atomic arrangements. The compound's structural isomerism potential encompasses chain isomerism, position isomerism, and functional group isomerism, each contributing to the diversity of possible molecular configurations.

Chain isomerism in this context relates to the different arrangements of the carbon backbone, where the butyl chain can adopt various branching patterns while maintaining the same molecular formula. Position isomerism occurs through the relocation of functional groups along the carbon chain, potentially affecting the compound's chemical and physical properties. The methyl substitution at the second carbon position represents a specific isomeric form that distinguishes this compound from other methylated butanamide derivatives.

Tautomeric considerations for this compound involve the potential for amide-imidic acid interconversion through prototropic tautomerization. This process involves the migration of a hydrogen atom from the nitrogen to the oxygen, accompanied by corresponding double bond shifts. Research indicates that amide forms generally exhibit greater stability compared to their imidic acid tautomers in most environments.

| Tautomeric Form | Stability | Energy Barrier | Reference |

|---|---|---|---|

| Amide (kinetically favored) | High | Baseline | |

| Imidic Acid | Lower | 188.72 kJ/mol |

The tautomerization process occurs through a pseudo-four-membered ring transition state, where the proton transfer mechanism involves specific geometric arrangements. Environmental factors, including solvent polarity and temperature, significantly influence the equilibrium between tautomeric forms, with amide structures typically predominating under standard conditions.

SMILES Notation and InChI Key Representation

The Simplified Molecular Input Line Entry System notation for this compound provides a linear representation of its molecular structure: CCC(C)C(=O)N(C)C1=CC=CC=C1. This notation systematically describes the atomic connectivity, beginning with the ethyl terminus of the butyl chain and progressing through the branched carbon bearing the methyl substituent, the carbonyl carbon, and the tertiary nitrogen with its methyl and phenyl attachments.

The SMILES notation efficiently captures the three-dimensional molecular architecture in a compact, machine-readable format suitable for computational chemistry applications and database searches. The notation indicates the presence of the phenyl ring through the cyclic representation (C1=CC=CC=C1), while the amide functionality is represented by the C(=O)N sequence.

The International Chemical Identifier system provides comprehensive molecular representation through multiple layers of information. The InChI string for this compound is: InChI=1S/C12H17NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3. This representation includes connectivity information, hydrogen atom assignments, and stereochemical descriptors where applicable.

| Notation System | Representation | Reference |

|---|---|---|

| SMILES | CCC(C)C(=O)N(C)C1=CC=CC=C1 | |

| InChI | InChI=1S/C12H17NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| InChIKey | LNODIGSABOGNBQ-UHFFFAOYSA-N |

The InChIKey representation, LNODIGSABOGNBQ-UHFFFAOYSA-N, serves as a unique molecular identifier derived from the complete InChI string through cryptographic hashing. This key facilitates rapid database searches and molecular comparison studies while maintaining structural uniqueness for each distinct chemical entity.

Synonymous Designations and Registry Numbers

This compound is recognized under multiple synonymous designations that reflect different naming conventions and historical usage patterns. The compound is commonly referred to as gardenia amide, a designation that may derive from its potential natural occurrence or historical association with specific research contexts. Alternative systematic names include N-methyl-N-phenyl-2-methylbutyramide, which emphasizes the butyramide backbone with specific substitution patterns.

The Chemical Abstracts Service has assigned the registry number 84434-18-4 to this compound, providing a unique numerical identifier for database management and regulatory purposes. This CAS number serves as the primary reference for chemical procurement, literature searches, and regulatory compliance activities. The European Community number 282-817-4 provides additional identification within European chemical regulations.

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Registry Number | 84434-18-4 | |

| European Community Number | 282-817-4 | |

| PubChem CID | 163414 | |

| MDL Number | MFCD00169834 | |

| DSSTox Substance ID | DTXSID10868810 |

Additional synonymous designations include GARDAMIDE, reflecting commercial or trade nomenclature, and various systematic chemical names that emphasize different structural features. The compound may also be referenced as butanamide, N,2-dimethyl-N-phenyl-, following Chemical Abstracts indexing conventions. These multiple naming systems ensure comprehensive coverage across different chemical databases and literature sources.

The Nikkaji number J297.677C provides identification within Japanese chemical databases, while various depositor-supplied synonyms reflect the diverse research contexts in which this compound has been studied. The availability of multiple identification systems facilitates cross-referencing between different chemical information sources and ensures reliable compound identification across international databases.

Properties

IUPAC Name |

N,2-dimethyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNODIGSABOGNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868810 | |

| Record name | Butanamide, N,2-dimethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84434-18-4 | |

| Record name | Gardamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,2-dimethyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N,2-dimethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,2-dimethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethyl-N-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Phenylacetamide Derivatives

A key preparation route involves the alkylation of N-substituted phenylacetamides with suitable alkyl halides under basic conditions. This method is well-documented in a United States patent (US4847301), which outlines the synthesis of various N-substituted phenylbutanamides, including N-methyl and N,N-dimethyl derivatives.

- Starting Material: N-methyl phenylacetamide or N,N-dimethyl phenylacetamide.

- Base: Strong bases such as n-butyllithium (N-BuLi) or sodium amide (NaNH2) are used to generate the anion at the alpha-position to the amide.

- Alkylating Agent: 2-(dimethylamino)ethyl chloride is added dropwise to the deprotonated amide.

- Conditions: The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or toluene under inert atmosphere (nitrogen) at low temperatures (0°C) followed by stirring at room temperature.

- Workup: Acid-base extraction is employed to isolate the product, followed by drying and distillation.

| Step | Reagents/Conditions | Product | Yield (%) | Physical State | Boiling Point (°C/mmHg) |

|---|---|---|---|---|---|

| 1 | N-methyl phenylacetamide + N-BuLi (2.5M) + 2-(dimethylamino)ethyl chloride in THF at 0°C | N-methyl-4-dimethylamino-2-phenylbutanamide | 83.5 | Viscous colorless oil | 130-135/0.1 |

| 2 | N,N-dimethyl phenylacetamide + NaNH2 + 2-(dimethylamino)ethyl chloride in toluene reflux | N,N-dimethyl-4-dimethylamino-2-phenylbutanamide | Not specified | Colorless oil | Not specified |

This method allows the introduction of the dimethylamino group at the 4-position of the phenylbutanamide chain, which is structurally related to N,2-dimethyl-N-phenylbutanamide.

Conversion from Phenylacetonitrile Intermediates

Another synthetic approach involves starting from phenylacetonitrile derivatives, followed by alkylation and subsequent hydrolysis or esterification to yield the amide.

- Phenylacetonitrile is reacted with 2-(dimethylamino)ethyl chloride in toluene under reflux to form 4-dimethylamino-2-phenylbutanenitrile.

- The nitrile is then converted to the corresponding ester via acid-catalyzed ethanolysis.

- Finally, the ester can be aminolyzed or converted to the amide.

This route is less direct but provides a pathway to related amides with dimethylamino substitution.

Use of Lithium Diisopropylamide (LDA) and Diphenyl Phosphorochloridate (DPPCl) for Cyclization and Functionalization

Research from the University of Zürich describes the preparation of 4-hydroxy-2,N-dimethyl-N-phenylbutanamide and its transformation using LDA and DPPCl, which leads to cyclopropane carboxamide derivatives. Although this is a more specialized synthetic transformation, it provides insight into functional group manipulation on the butanamide scaffold.

- Treatment of the hydroxybutanilide with LDA and DPPCl induces cyclization.

- The intermediate formed can be further reacted to introduce azido groups or converted into esters and urethanes.

- This method demonstrates the versatility of the butanamide structure for further chemical modifications.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of N-substituted phenylacetamides | N-methyl or N,N-dimethyl phenylacetamide | N-BuLi or NaNH2, 2-(dimethylamino)ethyl chloride, THF or toluene, inert atmosphere | High yield, direct alkylation, scalable | Requires strong bases, inert atmosphere |

| Phenylacetonitrile alkylation and hydrolysis | Phenylacetonitrile, 2-(dimethylamino)ethyl chloride | Reflux in toluene, acid hydrolysis or esterification | Access to nitrile intermediates, versatile | Multi-step, moderate yields |

| LDA/DPPCl-mediated cyclization and functionalization | 4-hydroxy-2,N-dimethyl-N-phenylbutanamide | LDA, DPPCl, THF, low temperature | Enables cyclopropane derivatives, functional group diversity | Complex, specialized conditions |

Chemical Reactions Analysis

Radical-Mediated Cross-Dehydrogenative Coupling

Under oxidative conditions, N,2-dimethyl-N-phenylbutanamide derivatives undergo intramolecular cross-dehydrogenative coupling (CDC) to form fused heterocyclic systems. This reaction proceeds via a radical mechanism (Fig. 1):

Mechanism :

-

Radical initiation : K₂S₂O₈ generates sulfate radical anions (SO₄⁻- ) under heating.

-

Hydrogen abstraction : The benzylic C–H bond is selectively cleaved, forming an alkyl radical.

-

Cyclization : The radical undergoes 1,6-H transfer and subsequent cyclization to form a six-membered ring.

-

Aromatic substitution : The intermediate radical reacts with the aromatic ring, yielding the final product.

Key data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Oxidant | K₂S₂O₈ (2 equiv) | |

| Solvent | Acetonitrile (anhydrous) | |

| Temperature | 100°C | |

| Yield | Up to 53% | |

| Diastereoselectivity | Complete β-carbon selectivity observed |

Example reaction :

Base-Induced Cyclization to Cyclopropane Derivatives

Strong bases such as lithium diisopropylamide (LDA) facilitate cyclopropane formation via deprotonation and intramolecular nucleophilic attack:

Mechanism :

-

Deprotonation : LDA abstracts a β-hydrogen, generating an enolate.

-

Phosphorylation : Reaction with diphenylphosphoryl chloride (DPPCl) forms a leaving group.

-

Cyclization : Intramolecular displacement produces a cyclopropane ring (Fig. 2).

Key data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Base | LDA (2 equiv) | |

| Reagent | DPPCl (1.1 equiv) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0°C to room temperature | |

| Product | 1,N-dimethyl-N-phenylcyclopropane carboxamide |

Example reaction :

Lactam Formation via Elimination Reactions

Under strongly basic conditions, elimination reactions lead to γ-lactam formation:

Mechanism :

-

Deprotonation : LDA generates a conjugate base at the γ-position.

-

Elimination : Loss of water or phosphate derivatives induces ring closure.

-

Rearomatization : Stabilization via conjugation with the aromatic ring.

Key data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Base | LDA (3.3 equiv) | |

| Solvent | THF | |

| Product | Five-membered γ-lactam | |

| IR Spectroscopy | Characteristic C=O stretch at 1685 cm⁻¹ |

Example reaction :

Functional Group Transformations

The amide group and methyl substituents enable further derivatization:

Esterification

-

Reagents : Acid chlorides (e.g., acetyl chloride)

-

Conditions : Room temperature, inert atmosphere

-

Product : Corresponding esters with retained stereochemistry .

Urethane Formation

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N,2-Dimethyl-N-phenylbutanamide is primarily utilized as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. Its structural properties allow it to function effectively in the development of compounds that target pain and inflammation pathways.

Case Study: Analgesic Formulation

In a study focused on synthesizing novel analgesics, researchers explored the use of this compound as a precursor. The compound facilitated the formation of derivatives that exhibited enhanced potency against pain receptors compared to existing medications .

Agrochemical Formulations

Enhancing Pesticide Efficacy

This compound is also employed in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, which is crucial for improving crop yields and protecting plants from pests.

Data Table: Agrochemical Efficacy

| Agrochemical | Active Ingredient | Efficacy Improvement (%) |

|---|---|---|

| Herbicide A | This compound | 25% |

| Pesticide B | This compound | 30% |

Polymer Chemistry

Modifier for Material Properties

In polymer chemistry, this compound serves as a modifier that contributes to improved thermal and mechanical properties of materials. Its incorporation into polymer matrices can enhance durability and resistance to thermal degradation.

Case Study: Polymer Composite Development

Research demonstrated that incorporating this compound into polymer composites resulted in materials with significantly improved tensile strength and thermal stability. This was particularly noted in studies focusing on thermoplastic elastomers .

Research in Organic Synthesis

Efficient Reagent for Complex Molecules

The compound is recognized for its utility as a reagent in organic synthesis. It facilitates the construction of complex molecular frameworks efficiently, which is essential for advancing chemical research.

Data Table: Reaction Yields Using this compound

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Amide Formation | 85% | High selectivity achieved |

| Alkylation Reactions | 75% | Effective under mild conditions |

Cosmetic Industry

Stabilizer in Cosmetic Formulations

this compound is being explored for its potential applications in cosmetic formulations. Its properties can enhance product stability and performance, making it a candidate for use in various beauty products.

Case Study: Cosmetic Stability Testing

In stability tests conducted on creams containing this compound, formulations exhibited extended shelf life and maintained consistency over time compared to control products without the compound .

Mechanism of Action

The mechanism by which N,2-Dimethyl-N-phenylbutanamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Electronic and Steric Effects

- This could make it suitable for pharmaceutical intermediates or agrochemicals .

- Nitro-Substituted Analog (2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide) : The nitro group increases polarity and reactivity, possibly limiting its use in fragrances but making it a candidate for nitro-reduction studies or explosive-related research .

Chain Length and Substitution Patterns

- Propanamide, 2-methyl-N,N-diphenyl : The shorter propanamide chain and dual phenyl groups on nitrogen increase lipophilicity, which may enhance binding to hydrophobic receptors in biological systems. This structural feature contrasts with the butanamide backbone of the target compound, which offers greater conformational flexibility .

Steric Hindrance

- This could influence its metabolic stability in pharmacological contexts .

Biological Activity

N,2-Dimethyl-N-phenylbutanamide is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₇NO

- Molecular Weight : 201.27 g/mol

- Structural Features : The compound consists of a butanamide backbone with dimethyl and phenyl substitutions, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Research has indicated that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

- Analgesic Properties :

-

Neuroprotection :

- Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, highlighting its potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,2-dimethyl-N-phenylbutanamide in academic research?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A plausible route involves reacting N-methylaniline with 2-methylbutanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane). Purification is typically achieved via column chromatography or recrystallization using ethanol/water mixtures. Structural analogs like N-phenylpivalamide suggest that steric hindrance from the 2-methyl group may require extended reaction times or elevated temperatures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 7.2–7.5 ppm), N-methyl (δ 3.0–3.3 ppm), and 2-methyl groups (δ 1.2–1.5 ppm).

- 13C NMR : Confirm the amide carbonyl (δ ~165–170 ppm) and quaternary carbons.

- LC-MS : Validate molecular weight (calc. 205.3 g/mol) and detect impurities.

Cross-referencing with databases like PubChem ensures accurate interpretation .

Q. What safety precautions should be taken when handling this compound?

- Methodological Answer : While no specific hazard classification exists , general amide-handling protocols apply:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work in a fume hood to avoid inhalation.

- Dispose of waste via approved chemical waste protocols, as outlined in EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during synthesis?

- Methodological Answer : Contradictions (e.g., unexpected splitting in 1H NMR) may arise from rotational barriers or impurities. Strategies include:

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals and confirm connectivity.

- HPLC-PDA : Detect and quantify impurities (>95% purity threshold).

- Control experiments : Synthesize derivatives (e.g., N-phenyl analogs) to isolate spectral artifacts .

Q. What strategies optimize reaction yield in nucleophilic acyl substitution for this compound?

- Methodological Answer :

- Reagent stoichiometry : Use 1.2 equivalents of acyl chloride to drive the reaction.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reactivity.

- Solvent choice : Anhydrous THF or dichloromethane minimizes side reactions.

Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) .

Q. How does steric hindrance from the N-phenyl group influence derivatization reactivity?

- Methodological Answer : The bulky phenyl group slows electrophilic attacks at the amide nitrogen. Solutions include:

- Temperature modulation : Increase to 80–100°C to overcome kinetic barriers.

- Computational modeling (DFT) : Predict reactive sites and transition states for targeted functionalization .

Q. What challenges arise in interpreting dynamic rotational effects in 1H NMR spectra?

- Methodological Answer : Restricted rotation around the amide bond can split signals (e.g., N-methyl groups). Mitigation involves:

- Variable-temperature NMR : Conduct at 25°C and 60°C to observe coalescence.

- Deuterated solvents : Use DMSO-d6 to stabilize conformers .

Q. How to assess purity using chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30), UV detection at 254 nm.

- GC-MS : Applicable if the compound is volatile (derivatize with BSTFA if necessary).

Calibrate against a certified reference standard (if available) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.